molecular formula C18H16F2O2 B8367902 3-(2',4'-Difluoro-4-biphenylyl)-2-butenoic acid ethyl ester

3-(2',4'-Difluoro-4-biphenylyl)-2-butenoic acid ethyl ester

Cat. No. B8367902
M. Wt: 302.3 g/mol
InChI Key: NFDQLLITCOILEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151302

Procedure details

20.5 g. of 4-amino-2',4'-difluorobiphenyl are dissolved in a mixture of 25 ml. of 35% hydrochloric acid, 50 ml. of acetic acid and 120 ml. of water. The solution is cooled to 0° and 6.9 g. of NaNO2 are added in portions. Subsequently, a solution of 1.5 g. of Cu2Cl2, 0.9 g. of LiCl and 100 g. of crotonic acid ethyl ester in 900 ml. of acetone is added drop-wise at -10° to the stirred mixture under a N2 atmosphere. The mixture is stirred for 4 hours more at 0°-5° and for 14 hours at 20° and extracted with benzene. The extract is washed and evaporated to give 20 g. of crude 2-chloro-3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester. This is dissolved in 250 ml. of acetic acid to which 50 g. of zinc dust are added. The mixture is stirred for 3 hours at 20° and filtered. After the customary work up, 3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester, m.p. 54°-56°, is obtained from the filtrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
solvent
Reaction Step Two
Name
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Type
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Reaction Step Three
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Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Cu2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-chloro-3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
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Type
catalyst
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Reaction Step Twelve

Identifiers

REACTION_CXSMILES
NC1C=CC(C2C=CC(F)=CC=2F)=CC=1.Cl.N([O-])=O.[Na+].[Li+].[Cl-].C(OC(=O)/C=C/C)C.[CH2:31]([O:33][C:34](=[O:53])[C:35](Cl)=[C:36]([C:38]1[CH:43]=[CH:42][C:41]([C:44]2[CH:49]=[CH:48][C:47]([F:50])=[CH:46][C:45]=2[F:51])=[CH:40][CH:39]=1)[CH3:37])[CH3:32]>[Zn].C(O)(=O)C.CC(C)=O.O>[CH2:31]([O:33][C:34](=[O:53])[CH:35]=[C:36]([C:38]1[CH:43]=[CH:42][C:41]([C:44]2[CH:49]=[CH:48][C:47]([F:50])=[CH:46][C:45]=2[F:51])=[CH:40][CH:39]=1)[CH3:37])[CH3:32] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=C(C=C(C=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
Cu2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[Cl-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(\C=C\C)=O
Step Ten
Name
2-chloro-3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=C(C)C1=CC=C(C=C1)C1=C(C=C(C=C1)F)F)Cl)=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours more at 0°-5° and for 14 hours at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract is washed
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 20 g
DISSOLUTION
Type
DISSOLUTION
Details
This is dissolved in 250 ml
STIRRING
Type
STIRRING
Details
The mixture is stirred for 3 hours at 20°
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(C=C(C)C1=CC=C(C=C1)C1=C(C=C(C=C1)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.